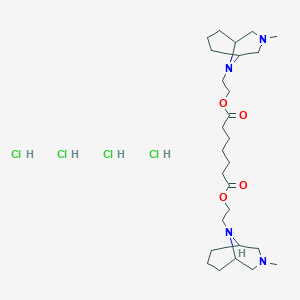
二异丙基己二酸酯
描述
Synthesis Analysis
The synthesis of diisopropyl adipate involves the reaction between adipic acid and isopropanol, using p-methyl benzenesulfonic acid as a catalyst and cyclohexane as a water-taken agent. The optimal conditions for this synthesis include a reaction time of 3 hours, a feed mole ratio of 8:1, and specific amounts of catalyst and water-taken agent, resulting in a yield of about 90.4% (T. Kai, 2008).
Molecular Structure Analysis
The molecular structure of diisopropyl adipate features two isopropyl groups attached to the adipate moiety, resulting in a compound that exhibits certain unique physical and chemical properties. The structure influences its solubility, reactivity, and interaction with other substances in formulations.
Chemical Reactions and Properties
Diisopropyl adipate participates in various chemical reactions, demonstrating its versatility as a reagent and a solvent. It shows a particular interaction with indomethacin, a potent anti-inflammatory agent, enhancing its percutaneous absorption without significantly altering its pH-dependent association properties (T. Inagi, T. Muramatsu, H. Terada, 1986).
Physical Properties Analysis
The physical properties of diisopropyl adipate, such as its boiling point, melting point, and solubility, are dictated by its molecular structure. These properties are critical in determining its suitability for various applications, especially in formulations requiring specific solvency or viscosity characteristics.
Chemical Properties Analysis
Diisopropyl adipate's chemical properties, including its reactivity with other compounds and stability under various conditions, make it a valuable component in many industrial applications. Its low toxicity and mild irritancy profile further contribute to its utility in cosmetic formulations (International Journal of Toxicology, 1984).
科学研究应用
医药佐剂
二异丙基己二酸酯 (DIA) 已被研究用于其在医药应用中的佐剂作用。 研究表明,它可以增强接触性超敏反应小鼠模型中的皮肤致敏性,这与感觉离子通道 TRPA1 的激活有关 。这种特性可用于通过促进皮肤更好地吸收来提高局部药物的疗效。
化妆品成分
在化妆品行业中,DIA 作为皮肤表面的润滑剂,使皮肤呈现柔软光滑的外观 。 它也用于溶解化妆品和个人护理产品中的其他物质,有助于软化合成化合物,减少脆性和开裂 。
抗炎和抗氧化剂
最近的研究表明 DIA 具有抗炎和抗氧化特性。 这些特性使其在预防和治疗各种皮肤疾病(如湿疹和牛皮癣)方面具有益处 。
增塑剂替代品
由于人们对邻苯二甲酸酯的健康问题表示担忧,DIA 被认为是一种替代增塑剂。它用于合成革、乙烯基地板、墙纸、油漆、粘合剂和化妆品等消费产品中。 从传统的邻苯二甲酸酯向 DIA 的转变是由于其较低的健康风险和环境影响 。
食品工业应用
美国食品药品监督管理局 (FDA) 批准将 DIA 用作间接食品添加剂。 它可以是聚合物的一部分,这些聚合物与食品有偶发性接触,从而确保安全性并符合健康法规 。
分析化学
在分析化学中,DIA 可用于高效液相色谱 (HPLC) 中的分离化合物。 它的特性允许有效分离物质,这对分析复杂混合物至关重要 。
护肤配方
DIA 用于护肤配方以增强产品的质地和感官体验。 它可以在保湿霜等产品中找到,它有助于保持皮肤的水分水平,而不会引起刺激或敏感 。
感觉神经元研究
DIA 对 TRPA1 的激活对感觉神经元的研究有影响。 了解 DIA 如何与这些通道相互作用可以导致对感觉和疼痛机制的见解,从而可能影响新型止痛药的开发 。
作用机制
Target of Action
Diisopropyl adipate (DIPA) is primarily used as an emollient and skin-conditioning agent in cosmetics . It is a clear, colorless or yellow liquid with a lightweight and non-greasy texture . The primary targets of DIPA are the skin cells, where it acts as a lubricant on the skin’s surface, giving the skin a soft and smooth appearance .
Mode of Action
DIPA improves the spreadability of products and provides a silky, smooth feel upon application . It enhances the texture of skincare products like lotions, creams, and sunscreens, aiding in the absorption of other active ingredients . Additionally, DIPA acts as a solvent, helping to dissolve and disperse other ingredients . It can enhance the solubility of certain actives, ensuring their effective delivery to the skin .
Biochemical Pathways
It is known that dipa is synthesized through the reaction of adipic acid with isopropanol (isopropyl alcohol) . This process involves esterification, where the carboxylic acid groups of adipic acid react with the hydroxyl groups of isopropanol to form diisopropyl adipate and water as a byproduct .
Pharmacokinetics
Its lightweight nature and role as a solvent aid in its absorption without leaving a heavy residue .
Result of Action
The primary result of DIPA’s action is the conditioning of the skin. As an emollient, it imparts a smooth, non-greasy texture to formulations, enhancing their spreadability and skin-feel . It also helps to soften synthetic compounds by reducing brittleness and cracking .
Action Environment
DIPA is stable and has a relatively long shelf life . It is used in a variety of environmental conditions as it is a common ingredient in skincare products. Like other organic solvents, excessive exposure may be harmful, and it is recommended to avoid inhalation, skin and eye contact, and ingestion . Good ventilation and appropriate protective equipment, such as gloves and goggles, are recommended during use .
安全和危害
Diisopropyl Adipate has been extensively evaluated for its safety and is considered a non-toxic and non-carcinogenic ingredient . While rare, allergic reactions may occur in individuals with hypersensitivity to certain cosmetic ingredients . Proper formulation and adherence to recommended usage levels are key to its safe use . As with any new cosmetic product, conducting patch tests before widespread use is recommended .
属性
IUPAC Name |
dipropan-2-yl hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-9(2)15-11(13)7-5-6-8-12(14)16-10(3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQWESQEGGJUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCCC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027641 | |
| Record name | Diisopropyl adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colourless liquid; Light alcoholic aroma | |
| Record name | Bis(1-methylethyl) hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Diisopropyl adipate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
251.00 to 253.00 °C. @ 760.00 mm Hg | |
| Record name | Bis(1-methylethyl) hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | Diisopropyl adipate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.963-0.968 (20°) | |
| Record name | Diisopropyl adipate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
6938-94-9 | |
| Record name | Diisopropyl adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6938-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropyl adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIISOPROPYL ADIPATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanedioic acid, 1,6-bis(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisopropyl adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOPROPYL ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7E6YFV72X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bis(1-methylethyl) hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-1 °C | |
| Record name | Bis(1-methylethyl) hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B33792.png)









